

# Application Note and Protocol: Preparation of 1x TE Buffer

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

TE buffer is a commonly used buffer in molecular biology, particularly for procedures involving DNA and RNA.[1][2] The name "TE" is derived from its two components: Tris, a common pH buffer, and EDTA (ethylenediaminetetraacetic acid), a chelating agent that sequesters divalent cations.[1][3] This buffer is essential for solubilizing DNA or RNA while protecting it from degradation by nucleases.[1][4][5] Tris provides a stable pH environment, typically around 8.0, which is optimal for the stability of DNA.[1][6] EDTA inactivates DNases and RNases, which require metal ions like Mg<sup>2+</sup> as cofactors, thereby preserving the integrity of nucleic acids.[1][3] [6] Standard 1x TE buffer consists of 10 mM Tris and 1 mM EDTA.[1][2][6][7]

This document provides a detailed protocol for preparing 1x TE buffer from common laboratory stock solutions of 1 M Tris and 0.5 M EDTA.

# Data Presentation: Reagent Concentrations and Volumes

The following table summarizes the concentrations of stock and working solutions, along with the required volumes to prepare 100 mL of 1x TE buffer.



Component	Stock Solution Concentration	Final (1x) Concentration	Volume for 100 mL of 1x TE Buffer
Tris	1 M (pH 8.0)	10 mM	1.0 mL
EDTA	0.5 M (pH 8.0)	1 mM	0.2 mL
Nuclease-free Water	N/A	N/A	98.8 mL
Total Volume	100 mL		

## **Experimental Protocol**

This protocol outlines the step-by-step procedure for preparing 100 mL of 1x TE buffer. For different final volumes, the quantities of the stock solutions should be adjusted proportionally using the  $C_1V_1 = C_2V_2$  dilution formula.[8][9][10]

#### Materials and Equipment:

- 1 M Tris-HCl stock solution, pH 8.0
- 0.5 M EDTA stock solution, pH 8.0
- Nuclease-free distilled or deionized water
- Sterile graduated cylinders or pipettes
- Sterile Duran bottle or other autoclavable container
- Autoclave or 0.22 
   µm filter for sterilization

#### Procedure:

- Prepare a clean workspace: Work in a clean laboratory environment to prevent contamination of the buffer.
- Measure nuclease-free water: In a sterile container, add 98.8 mL of nuclease-free water.

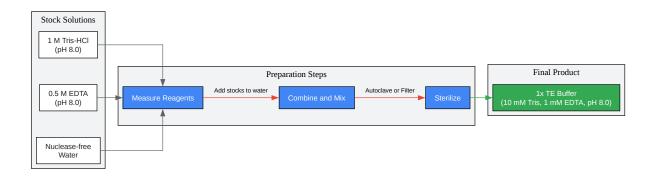


- Add Tris stock solution: Using a sterile pipette, add 1.0 mL of 1 M Tris-HCl (pH 8.0) stock solution to the water.[6][11]
- Add EDTA stock solution: Using a new sterile pipette, add 0.2 mL of 0.5 M EDTA (pH 8.0) stock solution to the Tris and water mixture.[6][11]
- Mix the solution: Gently swirl the container to ensure the buffer is thoroughly mixed.
- Check the pH (Optional but recommended): Calibrate a pH meter and verify that the final pH
  of the buffer is 8.0. Adjust with small amounts of HCl or NaOH if necessary. For most
  applications, if the stock solutions are at the correct pH, the final buffer will also have the
  desired pH.[1][6]
- Sterilization:
  - Autoclaving: Loosely cap the container and sterilize the TE buffer by autoclaving on a liquid cycle for 20 minutes at 15 psi.[6][11] After autoclaving, tighten the cap once the solution has cooled to room temperature.
  - Filter Sterilization: Alternatively, for smaller volumes or when an autoclave is not available, the buffer can be sterilized by passing it through a 0.22 μm filter into a sterile container.[6]
- Storage: Store the sterilized 1x TE buffer at room temperature.[6][12] For long-term storage
  of DNA, it is recommended to store at 4°C or -20°C.[1][7]

## Visualization of the Experimental Workflow

The following diagram illustrates the logical steps for the preparation of 1x TE buffer from stock solutions.





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Caption: Workflow for preparing 1x TE buffer.

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- To cite this document: BenchChem. [Application Note and Protocol: Preparation of 1x TE Buffer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3041845#how-to-prepare-1x-te-buffer-from-tris-and-edta-stocks]

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